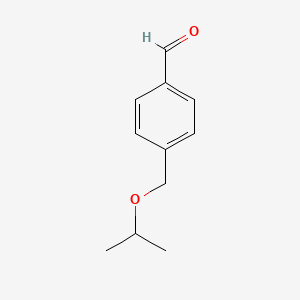

4-(Isopropoxymethyl)benzaldehyde

Description

4-(Isopropoxymethyl)benzaldehyde is a benzaldehyde derivative featuring an isopropoxymethyl (–CH₂OCH(CH₃)₂) substituent at the para position of the aromatic ring. Below, we present a detailed comparison with similar compounds, supported by empirical data and research findings.

Properties

IUPAC Name |

4-(propan-2-yloxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEBVGMOLFOALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxymethyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of benzaldehyde with isopropyl alcohol in the presence of an acid catalyst. This reaction typically occurs under mild conditions and results in the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Isopropoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isopropoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: 4-(Isopropoxymethyl)benzoic acid.

Reduction: 4-(Isopropoxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-(Isopropoxymethyl)benzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Isopropoxymethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Electrophilicity and Reactivity

- Electron-Withdrawing Groups (EWGs): The –CF₃ group in 4-(Trifluoromethyl)benzaldehyde increases aldehyde electrophilicity, facilitating nucleophilic additions (e.g., hydrazone formation) .

- Electron-Donating Groups (EDGs): – –OCH(CH₃)₂ (isopropoxymethyl) in the target compound likely improves solubility in nonpolar solvents while moderately activating the aldehyde for reactions like condensation. – –OH in 4-Hydroxybenzaldehyde enables hydrogen bonding, affecting crystallization and solubility in polar solvents .

Thermal and Optical Properties

- DEASB demonstrates solvatochromic behavior, with Stokes shifts (Δλ = 80–120 nm) dependent on matrix polarity, making it suitable for fluorescence-based sensors .

Biological Activity

4-(Isopropoxymethyl)benzaldehyde, a compound featuring a benzaldehyde core with an isopropoxymethyl substituent, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 7-Azabicyclo[4.2.0]octan-2-one

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which may influence its biological activity.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzaldehyde derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

The biological activity of this compound is influenced by its interaction with biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as thymidylate synthase, which is crucial for DNA synthesis.

- Apoptosis Induction : It can trigger apoptotic pathways through the activation of caspases, leading to programmed cell death.

Study 1: Anticancer Activity

In a study published in Cell Reports, researchers evaluated the anticancer effects of several benzaldehyde derivatives, including this compound. The results indicated that this compound significantly reduced the viability of breast cancer cells (MCF-7) with an IC value of approximately 15 µM, showcasing its potential as a therapeutic agent .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various aromatic aldehydes, where this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its effectiveness as an antimicrobial agent .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals notable differences in biological activity:

| Compound | Anticancer IC (µM) | MIC against S. aureus (µg/mL) |

|---|---|---|

| This compound | 15 | 32 |

| Benzaldehyde | 20 | 64 |

| 3-Methoxybenzaldehyde | 25 | 40 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.